2-Ethylbenzenethiolate
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Overview
Description
2-Ethylbenzenethiolate, also known as 2-Ethylthiophenol, is an organosulfur compound with the molecular formula C8H10S. It is characterized by the presence of a thiol group (-SH) attached to an ethyl-substituted benzene ring. This compound is known for its distinct odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbenzenethiolate can be synthesized through several methods:
From Coal Tar: It can be extracted from coal tar, which is a byproduct of coal processing.
Phenol and Ethylene: Another method involves the reaction of phenol with ethylene in the presence of aluminum phenoxide as a catalyst at temperatures between 280-320°C and pressures of 4.0-5.5 MPa.
Phenol and Ethanol: Phenol can react with ethanol in the presence of aluminum oxide and thorium oxide at temperatures above 350°C to produce this compound.
Phenol and 2-Chloroethanol: This method involves the reaction of phenol with 2-chloroethanol in the presence of sodium metal.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.
Major Products
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Scientific Research Applications
2-Ethylbenzenethiolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylbenzenethiolate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Ethylphenol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Thiophenol: Contains a thiol group attached directly to a benzene ring, differing in the position of the ethyl group.
Uniqueness
2-Ethylbenzenethiolate’s unique combination of an ethyl-substituted benzene ring and a thiol group gives it distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C8H9S- |
---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-ethylbenzenethiolate |
InChI |
InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/p-1 |
InChI Key |
ABROBCBIIWHVNS-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC=C1[S-] |
Origin of Product |
United States |
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